molecular formula C11H22ClN B2911956 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride CAS No. 2416236-63-8

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride

Cat. No.: B2911956
CAS No.: 2416236-63-8
M. Wt: 203.75
InChI Key: VQFZVMRJINKVOD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride typically involves multiple steps, starting with the construction of the quinoline ring system. One common method is the Biltz synthesis, which involves the cyclization of a dihydroquinoline precursor under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the quinoline core to more oxidized derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride can be used to study enzyme inhibition and receptor binding. Its interactions with biological molecules can provide insights into biochemical pathways.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the synthesis of new therapeutic agents.

Industry

In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to enzymes and receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Quinoline: : A simpler analog with a similar core structure.

  • Isoquinoline: : A structural isomer of quinoline.

  • 2,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline: : A closely related compound with slight structural differences.

Uniqueness

3,3-Dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3,3-dimethyl-2,4,4a,5,6,7,8,8a-octahydro-1H-quinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.ClH/c1-11(2)7-9-5-3-4-6-10(9)12-8-11;/h9-10,12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKZMHXKLHCIJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2NC1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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